Coumestan

Antitubercular drug discovery Pks13 inhibition hERG safety pharmacology

Coumestan (CAS 479-12-9) is the unfunctionalized tetracyclic parent scaffold defining the coumestan class—a planar coumarin-benzofuran fused system distinct from simpler isoflavones. Unlike genistein or daidzein, this core confers unique noncompetitive HCV NS5B polymerase inhibition kinetics and specific Pks13-thioesterase target engagement, with substitution-dependent hERG liability varying >48-fold across derivatives. Essential reference standard for SAR baseline determination, analytical method validation (HPLC/UV), and synthetic route optimization. Not substitutable with generic flavonoid cores; derivative-specific procurement is critical for target-directed lead optimization programs.

Molecular Formula C15H8O3
Molecular Weight 236.22 g/mol
CAS No. 479-12-9
Cat. No. B1194414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumestan
CAS479-12-9
Synonyms(1)benzoxolo(3,2-c)chromen-6-one
coumestan
Molecular FormulaC15H8O3
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O
InChIInChI=1S/C15H8O3/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8H
InChIKeyJBIZUYWOIKFETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumestan (CAS 479-12-9) Scaffold Procurement Guide: Core Skeleton Specifications and Pharmacological Classification


Coumestan (CAS 479-12-9) is the unsubstituted tetracyclic heterocyclic core scaffold that defines the coumestan class of compounds, characterized by a planar aromatic system comprising a coumarin moiety fused to a benzofuran moiety via a shared C=C bond [1]. With a molecular weight of 236.22 g/mol and a melting point of 187–188 °C, this parent scaffold serves as the structural foundation for over 120 naturally occurring coumestans, including therapeutically significant derivatives such as coumestrol, wedelolactone, psoralidin, and glycyrol [2][3]. Coumestans are oxidation products of pterocarpan and represent a distinct subclass of isoflavonoids with a broad pharmacological profile spanning estrogenic, anti-cancer, anti-inflammatory, anti-osteoporotic, neuroprotective, anti-diabetic, antimicrobial, and antioxidant activities [4]. As an unfunctionalized reference standard, Coumestan is essential for analytical method validation, structure-activity relationship (SAR) baseline determination, and synthetic route optimization in drug discovery programs targeting the coumestan scaffold.

Coumestan vs. Generic Flavonoid Scaffolds: Why Substitution Pattern Determines Target Engagement and Safety Profile


The coumestan scaffold cannot be generically substituted with other flavonoid or isoflavonoid core structures due to profound differences in biological target engagement, potency, and safety profiles that are directly governed by the unique tetracyclic geometry and substitution pattern. Unlike simpler isoflavones (e.g., genistein, daidzein) or coumarins, the coumestan scaffold confers distinct binding modes to therapeutically relevant targets: for HCV NS5B polymerase, coumestans exhibit a noncompetitive mode of inhibition with respect to nucleoside triphosphate substrate and a mixed mode toward the nucleic acid template, a kinetic profile not observed with structurally simpler flavonoid-based inhibitors [1]. For antitubercular applications targeting Pks13-thioesterase, unoptimized coumestan derivatives can present significant hERG liability (IC50 = 0.52 μM), whereas structurally refined fluoro-substituted and oxazine-containing coumestans maintain potent anti-Mtb activity (MIC = 0.0039–0.0078 μg/mL) while dramatically reducing hERG inhibition (IC50 ≥ 25 μM) [2]. Furthermore, the relative molar binding (RMB) affinity to estrogen receptors varies over two orders of magnitude among coumestan derivatives based solely on hydroxylation and methoxylation patterns: coumestrol exhibits RMB of approximately 5 (17β-estradiol = 100), while 4′-methoxycoumestrol shows RMB < 0.01 [3]. These substitution-dependent variations in target affinity, mechanism of action, and safety pharmacology mean that procurement decisions cannot be made at the scaffold class level but must be driven by specific derivative identity and the quantitative performance data relevant to the intended application.

Coumestan Scaffold Differentiation: Quantitative Performance Benchmarks Against Key Comparators


Anti-Tubercular Activity and Cardiac Safety: Fluoro-Substituted Coumestan Derivatives vs. Unsubstituted Lead Compound

Fluoro-substituted coumestan derivative (compound 23) and oxazine-containing coumestan (compound 32) demonstrated equivalent anti-tubercular potency (MIC = 0.0039–0.0078 μg/mL against both drug-susceptible and drug-resistant Mtb strains) while achieving a >48-fold reduction in cardiac hERG channel inhibition compared to the unsubstituted lead coumestan compound 8 (hERG IC50 ≥ 25 μM vs. 0.52 μM, respectively) [1]. This differentiation is critical because the lead coumestan compound 8 exhibited a potentially cardiotoxic hERG IC50 of 0.52 μM in electrophysiology patch-clamp assays, whereas compounds 23 and 32 maintained hERG IC50 values ≥25 μM, representing a clinically meaningful safety margin improvement while preserving target engagement at Pks13-TE [1].

Antitubercular drug discovery Pks13 inhibition hERG safety pharmacology Mycobacterium tuberculosis

HCV NS5B Polymerase Inhibition: Coumestan Scaffold Exhibits Distinct Noncompetitive Kinetic Mechanism

Kinetic characterization of synthetic coumestan derivatives (analogs with varying A-ring and D-ring substitution patterns) revealed a noncompetitive mode of inhibition with respect to nucleoside triphosphate (rNTP) substrate and a mixed mode of inhibition with a major competitive component toward the nucleic acid template [1]. Molecular docking of coumestans within the allosteric site of NS5B yielded significant correlation between calculated binding energies and experimentally determined IC50 values [1]. Wedelolactone, a naturally occurring coumestan, served as the baseline comparator with in vitro NS5B RNA-dependent RNA polymerase (RdRp) inhibition in the low micromolar range, while four synthetic coumestan analogs with different A- and D-ring substitution patterns demonstrated a clear structure-activity correlation in anti-NS5B potency [1].

HCV antiviral discovery NS5B polymerase Noncompetitive inhibition Allosteric site

Antioxidant Activity: Coumestrol vs. Standard Reference Antioxidants

Coumestrol (3,9-dihydroxycoumestan) demonstrated DPPH radical scavenging activity with an IC50 value of 25.95 μg/mL, which was statistically comparable to butylated hydroxytoluene (BHT) which exhibited an IC50 of 25.95 μg/mL, but was less potent than butylated hydroxyanisole (BHA; IC50 = 10.10 μg/mL), Trolox (IC50 = 7.059 μg/mL), and α-tocopherol (IC50 = 11.31 μg/mL) in the same assay system [1]. In addition, coumestrol exhibited significant enzyme inhibition against acetylcholinesterase (AChE; Ki = 10.25 ± 1.94 nM), butyrylcholinesterase (BChE; Ki = 5.99 ± 1.79 nM), carbonic anhydrase II (CA II; Ki = 25.41 ± 1.10 nM), and α-glycosidase (Ki = 30.56 ± 3.36 nM), establishing its polypharmacological profile distinct from simple phenolic antioxidants [1].

Antioxidant screening DPPH radical scavenging Coumestrol Free radical

Osteoprotective Efficacy: Psoralidin vs. Coumestrol in Ovariectomized Rat Model

In an ovariectomized (OVX) rat model of postmenopausal osteoporosis, both coumestrol and psoralidin administered at 10 mg/kg suppressed OVX-induced bone loss, but psoralidin demonstrated superior efficacy across multiple outcome measures [1]. Psoralidin improved total bone mineral content (BMC), bone mineral density (BMD), mineral apposition rate, bone biomechanical properties, microarchitecture, and trabecular bone formation to a significantly greater extent than coumestrol [1]. Mechanistically, both compounds activated the PI3K/Akt pathway, but psoralidin produced stronger suppression of β-catenin phosphorylation and greater reversal of lowered OH-1 and Nrf-2 phosphorylation compared to coumestrol [1]. Additionally, psoralidin more effectively suppressed serum biomarkers of bone resorption (TRACP-5b and C-terminal cross-linked telopeptides of collagen type I) than coumestrol [1].

Osteoporosis Bone mineral density PI3K/Akt pathway Psoralidin

Estrogen Receptor Binding Affinity: Coumestrol vs. Other Phytoestrogens and 17β-Estradiol

In competitive binding assays using sheep uterine cytosol, coumestrol exhibited a relative molar binding (RMB) affinity of approximately 5 (where 17β-estradiol = 100) at 25 °C, representing the highest RMB affinity among all phytoestrogens tested [1]. In comparison, genistein, equol, daidzein, and O-desmethylangolensin demonstrated RMB affinities ranging from 1 to 0.05, while mono-methoxy compounds including biochanin A, formononetin, and 4′-methoxycoumestrol exhibited RMB affinities of less than 0.01 [1]. This represents a >500-fold range in estrogen receptor binding affinity among coumestan and isoflavone derivatives based solely on hydroxylation and methoxylation patterns. Coumestrol also exhibits approximately the same binding affinity for ERβ as 17β-estradiol, but its estrogenic potency at both ERα and ERβ is substantially lower than that of 17β-estradiol [2].

Estrogen receptor ERβ selectivity Phytoestrogen Relative molar binding affinity

Cytotoxic Activity: Psoralidin vs. Other Coumestans in Human Cancer Cell Lines

Psoralidin, a coumestan derivative isolated from Psoralea corylifolia L., demonstrated potent cytotoxicity against HT-29 colon cancer cells with an IC50 of 0.3 μg/mL and against MCF-7 breast cancer cells with an IC50 of 0.4 μg/mL [1]. As a class-level observation, the review of 120 natural coumestans noted that cytotoxic activity varies dramatically depending on substitution pattern and that psoralidin, wedelolactone, coumestrol, and glycyrol represent the most extensively characterized therapeutically relevant coumestans [2]. Among these, psoralidin demonstrates the most potent in vitro cytotoxicity profiles against human cancer cell lines, distinguishing it from other coumestans with primarily estrogenic or anti-inflammatory activity profiles [2].

Anticancer Cytotoxicity Colon cancer Breast cancer

Coumestan Scaffold and Derivatives: High-Value Application Scenarios for Research Procurement


Antitubercular Drug Discovery Requiring Balanced Potency and Cardiac Safety

Based on the direct comparative evidence that fluoro-substituted coumestan derivative 23 and oxazine-containing coumestan 32 maintain potent anti-Mtb activity (MIC = 0.0039–0.0078 μg/mL) while reducing hERG inhibition by >48-fold relative to the unsubstituted lead coumestan (IC50 ≥ 25 μM vs. 0.52 μM), these specific derivatives are indicated for lead optimization programs targeting Pks13-thioesterase where cardiac safety margin is a critical go/no-go parameter [1]. Procurement priority: Compound 32 offers additional metabolic stability and favorable oral bioavailability advantages in mouse models, making it the preferred candidate for in vivo efficacy studies [1].

HCV Antiviral Research Targeting Allosteric NS5B Polymerase Inhibition

The coumestan scaffold provides a mechanistically distinct noncompetitive inhibition profile with respect to the rNTP substrate, differentiating it from nucleoside analog inhibitors that target the active site [1]. Synthetic coumestan analogs with defined A-ring and D-ring substitution patterns should be selected based on docking-predicted binding energies, which show significant correlation with experimental IC50 values against NS5B RdRp activity [1]. This scaffold is particularly suited for combination therapy approaches and for circumventing resistance mutations affecting the NTP binding pocket.

Osteoporosis Research Requiring Maximum in Vivo Osteoprotective Efficacy

Head-to-head comparative evidence from OVX rat models demonstrates that psoralidin (10 mg/kg) significantly outperforms coumestrol across multiple outcome measures including BMC, BMD, bone biomechanical properties, microarchitecture, trabecular bone formation, and suppression of bone resorption biomarkers (TRACP-5b, collagen telopeptides) [1]. The isopentenyl group present in psoralidin is the key structural differentiator conferring enhanced osteoprotective activity via stronger activation of the PI3K/Akt pathway and greater reversal of oxidative stress markers (OH-1, Nrf-2 phosphorylation) [1]. Psoralidin should be prioritized over coumestrol for osteoporosis-focused in vivo studies.

Antioxidant Screening with Concurrent Enzyme Inhibition Requirements

Coumestrol provides BHT-equivalent DPPH radical scavenging capacity (both IC50 = 25.95 μg/mL) while additionally demonstrating potent inhibition of acetylcholinesterase (Ki = 10.25 nM), butyrylcholinesterase (Ki = 5.99 nM), carbonic anhydrase II (Ki = 25.41 nM), and α-glycosidase (Ki = 30.56 nM) [1]. For programs requiring multifunctional activity profiles (e.g., Alzheimer's disease research combining antioxidant and cholinesterase inhibition, or diabetes research combining antioxidant and α-glycosidase inhibition), coumestrol offers a polypharmacological advantage over simple phenolic antioxidants such as BHA, BHT, Trolox, or α-tocopherol [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumestan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.